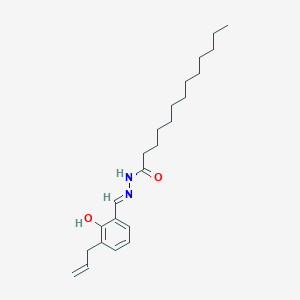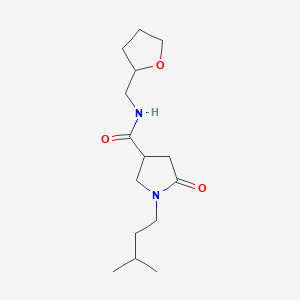
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is commonly referred to as "CMPD101" and has been found to exhibit various biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
CMPD101 has been found to be a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. This inhibition leads to the accumulation of histone methylation marks, resulting in the upregulation of genes that are important for the differentiation of stem cells. CMPD101 has also been shown to promote the differentiation of human embryonic stem cells into cardiomyocytes, which has potential applications in regenerative medicine.
Mécanisme D'action
CMPD101 inhibits LSD1 by binding to its active site, which prevents the demethylation of histone H3 lysine 4 (H3K4). This inhibition leads to the accumulation of H3K4 methylation marks, which results in the upregulation of genes that are important for stem cell differentiation.
Biochemical and Physiological Effects:
CMPD101 has been shown to promote the differentiation of human embryonic stem cells into cardiomyocytes, which has potential applications in regenerative medicine. Additionally, CMPD101 has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMPD101 in lab experiments is its potent inhibition of LSD1, which makes it a useful tool for studying the role of LSD1 in gene expression and stem cell differentiation. However, one limitation of using CMPD101 is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
For CMPD101 research include investigating its potential applications in regenerative medicine, cancer therapy, and epigenetic regulation. Additionally, further studies are needed to elucidate the potential off-target effects of CMPD101 and to develop more specific LSD1 inhibitors.
Méthodes De Synthèse
CMPD101 can be synthesized through a multistep process that involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form 2-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with tetrahydrofuran and sodium hydride to form the final product, 2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10-5-6-13(16)14(8-10)20-11(2)15(18)17-9-12-4-3-7-19-12/h5-6,8,11-12H,3-4,7,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUDSKYAAAUSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6009914.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6009923.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6009926.png)
![4-bromo-N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6009929.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)
![1-[(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6009984.png)
![N-(2,5-dimethylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6009985.png)
![1-(benzylthio)-4-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6009993.png)
